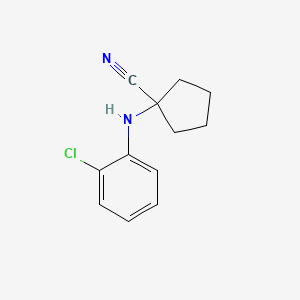
1-(2-Chloroanilino)cyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroanilino)cyclopentane-1-carbonitrile is a chemical compound that belongs to the class of organic compounds known as anilines. These are compounds containing an amino group attached to a benzene ring. The presence of a chloro group in the aniline moiety and a cyclopentane ring with a nitrile group makes this compound unique and potentially useful in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-(2-Chloroanilino)cyclopentane-1-carbonitrile typically involves the reaction of 2-chloroaniline with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2-Chloroanilino)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides using acidic or basic hydrolysis conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloroanilino)cyclopentane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroanilino)cyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloroaniline moiety can bind to active sites of enzymes, inhibiting their activity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The cyclopentane ring provides structural rigidity, influencing the overall conformation and reactivity of the molecule.
Comparison with Similar Compounds
1-(2-Chloroanilino)cyclopentane-1-carbonitrile can be compared with similar compounds such as:
1-(2-Bromoanilino)cyclopentane-1-carbonitrile: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and properties.
1-(2-Fluoroanilino)cyclopentane-1-carbonitrile: Contains a fluoro group, which can affect the compound’s electronic properties and interactions.
1-(2-Methoxyanilino)cyclopentane-1-carbonitrile: The presence of a methoxy group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6636-95-9 |
|---|---|
Molecular Formula |
C12H13ClN2 |
Molecular Weight |
220.70 g/mol |
IUPAC Name |
1-(2-chloroanilino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c13-10-5-1-2-6-11(10)15-12(9-14)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2 |
InChI Key |
IZKKOZOZZHDZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


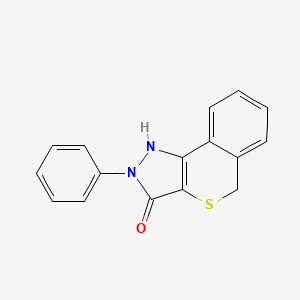
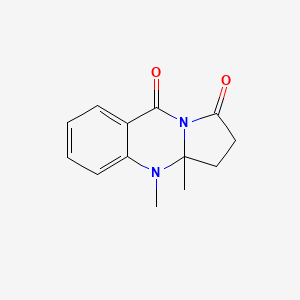
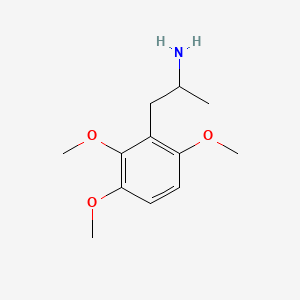
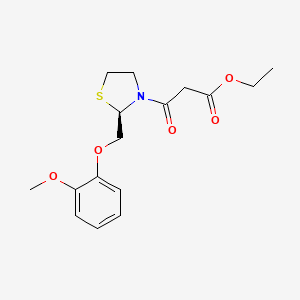
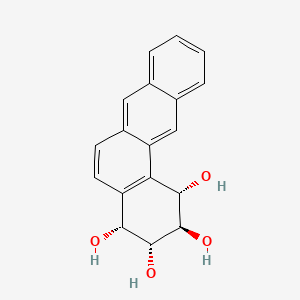
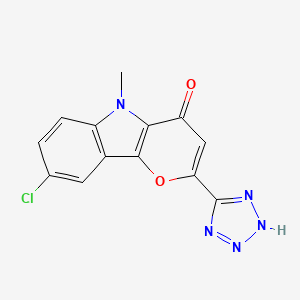
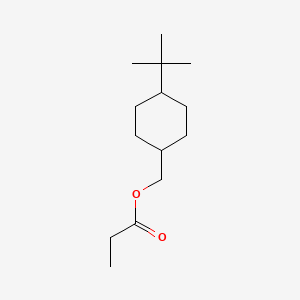
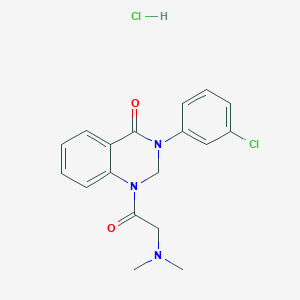
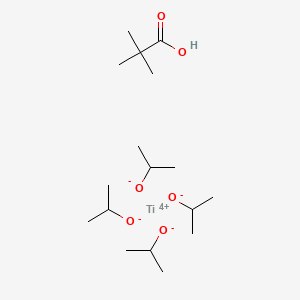
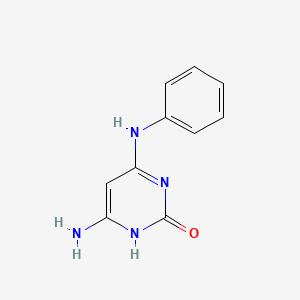
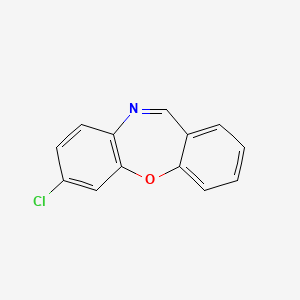
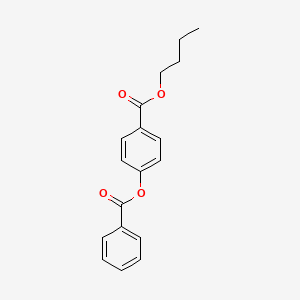
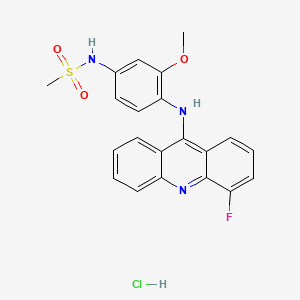
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
